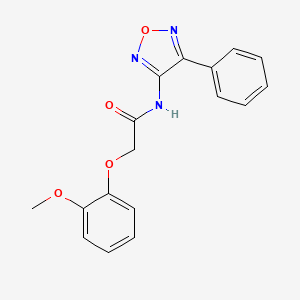

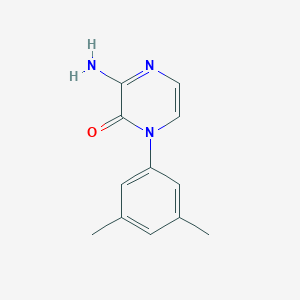

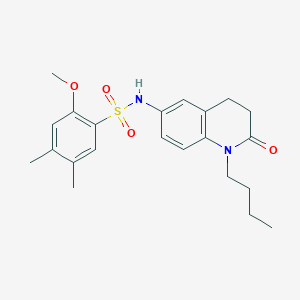

![molecular formula C11H24Cl2N2 B2552442 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride CAS No. 1820649-04-4](/img/structure/B2552442.png)

3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic approaches to azaspiro[5.5]undecane derivatives have been described. One method involves using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin . Another approach describes a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through Michael addition of a lithium enolate to a tetrasubstituted olefin . Additionally, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives . Intramolecular spirocyclization of 4-substituted pyridines has also been used to construct 3,9-diazaspiro[5.5]undecane derivatives .

Molecular Structure Analysis

The molecular structure of azaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms. This structure is versatile and allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compounds .

Chemical Reactions Analysis

Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions. For instance, N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids have been used in the synthesis of dipeptides, demonstrating the utility of these compounds in peptide coupling reactions . Aminomethylation reactions have also been performed on 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to synthesize new diazaspiro derivatives . Furthermore, enantioselective electrocatalytic oxidation of racemic amines has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[5.5]undecane derivatives are influenced by their molecular structure and the substituents present. The synthesis of enantiospecific compounds such as (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane highlights the potential for creating compounds with specific optical properties . Additionally, the ability to synthesize both symmetrical and unsymmetrical 3,9-diazaspiro[5.5]undecanes suggests a wide range of chemical behaviors and reactivities for these compounds .

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

Research has shown that spiro compounds, similar to 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, can be used in enantioselective catalysis. For instance, the electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical resulted in mixtures of carbonyl compounds and amines with significant enantiopurity, demonstrating its utility in the selective synthesis of enantiomerically enriched compounds (Kashiwagi et al., 1999).

Synthesis of Spiro Compounds

Spiro compounds, including those with azaspiro[5.5]undecane structures, have been synthesized for pharmacological screening. The synthesis of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcases the chemical versatility of these compounds for potential therapeutic applications (El-Telbany et al., 1977).

Anticancer Activity

Certain 9,9-dialkylazaspiro[5.5]undecane derivatives have been explored for their biological activity, showing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture. This highlights the potential of spiro compounds in the development of new anticancer agents (Rice et al., 1973).

Solid-Phase Synthesis Techniques

The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, utilizing compounds related to this compound, demonstrates advanced synthetic techniques that provide efficient pathways to these complex structures. This method highlights the advancement in synthetic chemistry for creating bioactive molecules (Macleod et al., 2006).

Peptide Synthesis

The compound has also found applications in peptide synthesis, where derivatives such as 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been used for the synthesis of N-protected amino acid esters. This showcases its utility in the precise construction of peptides, which are crucial in drug development and biological research (Rao et al., 2016).

Propiedades

IUPAC Name |

3-methyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)4-2-10(12)3-5-11;;/h10H,2-9,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZXCNGYEBVASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCC(CC2)N)CC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

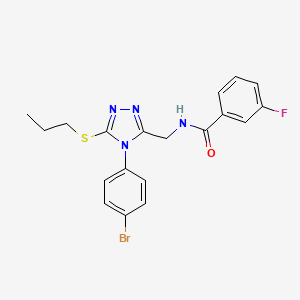

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

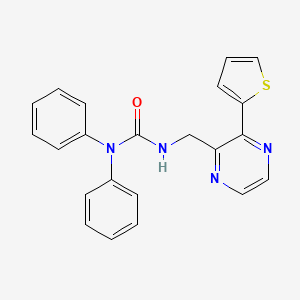

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

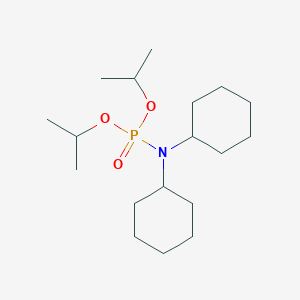

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)